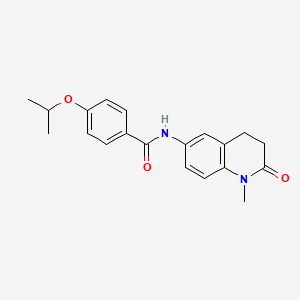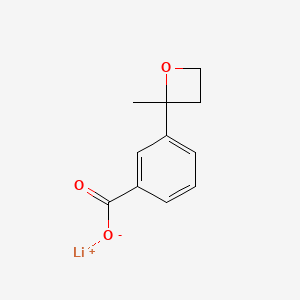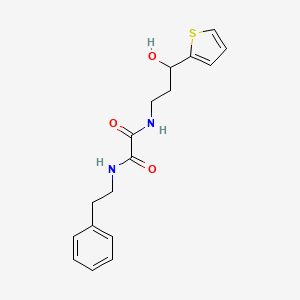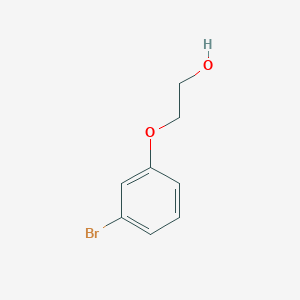
4-isopropoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isopropoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research. This compound exhibits unique properties that make it a promising candidate for further investigation.
科学的研究の応用
Synthesis and Chemical Properties
Rhodium-Catalyzed Synthesis : A study by Song et al. (2010) describes a high-yield and facile synthesis method for isoquinolones, including compounds similar to 4-isopropoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, using oxidative ortho C-H activation of benzamides and alkynes. This process involves RhCp*Cl(2) as a catalyst and Ag(2)CO(3) as an oxidant in acetonitrile solvent (Song et al., 2010).
Bischler-Napieralski Reaction in Synthesis : The Bischler-Napieralski reaction, a key synthetic route for isoquinoline derivatives, is discussed by Ishikawa et al. (2000). They explored this reaction for various substrates, leading to the formation of different isoquinoline structures (Ishikawa et al., 2000).
Biological and Medicinal Applications
Cytotoxic Activity : Bu et al. (2001) synthesized a series of derivatives similar to this compound, which exhibited substantial cytotoxicity against colon tumors in mice, indicating potential applications in cancer therapy (Bu et al., 2001).
Poly(ADP-ribose) Polymerase Inhibitors : Cosi et al. (1996) found that benzamide derivatives, which are structurally related to this compound, have neuroprotective potential, suggesting their role in treating neurotoxicity (Cosi et al., 1996).
Imaging and Diagnostic Applications
PET Radiotracers : Abate et al. (2011) discussed the development of hybrid structures between certain benzamides and isoquinoline derivatives for PET tracers in tumor diagnosis, highlighting their potential in medical imaging (Abate et al., 2011).
Breast Cancer Imaging : In a study by Tu et al. (2005), benzamide analogs, related to this compound, were synthesized and evaluated as potential radiotracers for imaging breast tumors using PET (Tu et al., 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13(2)25-17-8-4-14(5-9-17)20(24)21-16-7-10-18-15(12-16)6-11-19(23)22(18)3/h4-5,7-10,12-13H,6,11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKFHCHLDOZCID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3007867.png)
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylimidazol-4-yl)methanone](/img/structure/B3007868.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3007871.png)


![2-[(3-phenyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3007875.png)


![3-Ethyl-8-(2-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3007881.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B3007883.png)
![Ethyl 2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3007886.png)
![4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride](/img/structure/B3007887.png)
![2-[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B3007888.png)